N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with a cyclopropyl group, a hydroxypropyl chain, and an isopropoxy substituent, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Hydroxypropyl Chain Addition: The hydroxypropyl chain can be added through nucleophilic substitution reactions, often using epoxides or halohydrins as intermediates.
Benzamide Core Construction: The benzamide core is typically formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Isopropoxy Substitution: The isopropoxy group can be introduced via etherification reactions, using isopropyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form ketones or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkoxides or halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or other substituted benzamides.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting biochemical processes at the cellular level. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide
- N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide
- N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its isopropoxy substituent, in particular, may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)20-14-7-5-13(6-8-14)16(19)17-10-9-15(18)12-3-4-12/h5-8,11-12,15,18H,3-4,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNCWRJACQHANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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